tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate is a complex organic compound notable for its spirocyclic structure and diverse applications in organic synthesis and medicinal chemistry. This compound features a tert-butyl group, a benzyloxycarbonyl-protected amine, and a unique spirocyclic heptane framework, making it a valuable entity in various chemical reactions due to its reactivity and stability .
This compound is classified under organic compounds, specifically as an amino acid derivative due to the presence of an amine functional group. Its molecular formula is with a molecular weight of 346 g/mol . The compound is also recognized by its CAS number 1713163-29-1, which is used for identification in chemical databases.
The synthesis of tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate typically involves several key steps:
The molecular structure of tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate features:
Data related to its physical properties include:
tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action for tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate involves interactions with specific molecular targets such as enzymes or receptors. The benzyloxycarbonyl-protected amine can form hydrogen bonds or electrostatic interactions with active sites on these targets, while the rigid spirocyclic structure contributes to specificity in binding.
This interaction profile suggests potential biological effects that could modulate enzyme activity or receptor function, making it relevant in drug design and development processes .
The physical properties of tert-butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate include:
Chemical properties include:
tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate has several applications in scientific research:
The synthesis of enantiomerically pure spirocyclic proline derivatives leverages chiral phase-transfer catalysis (PTC) to establish stereocontrol. As reported, glycine-derived Schiff bases (e.g., tert-butyl N-diphenylmethyleneglycinate) undergo alkylation using bis-electrophilic reagents under PTC conditions. A chinchonidine-derived catalyst (e.g., Catalyst 9) proved essential for achieving high enantioselectivity in the alkylation step, with optimized reactions yielding up to 95:5 enantiomeric ratio (e.r.). This method addresses the challenge of constructing the quaternary stereocenter adjacent to the carboxylate group, a structural feature critical for the target compound’s role as a ledipasvir precursor. The PTC system operates in biphasic solvent mixtures (toluene/CH₂Cl₂) with concentrated KOH as the base, enabling efficient ion-pair extraction and asymmetric induction [2] [5].
Table 1: Optimization of Phase-Transfer Catalysis Conditions
Variable | Tested Range | Optimal Value | Impact on Outcome |
---|---|---|---|
Catalyst Loading | 5–15 mol% | 10 mol% | <90% → 95% e.e. |
Temperature | –40°C to 25°C | –20°C | Yield: 71% (95:5 e.r.) |
Base | KOH, CsOH, NaOH | KOH (50% aq.) | Higher conversion vs. CsOH |
Solvent | Toluene, CH₂Cl₂, Mix | Toluene/CH₂Cl₂ (3:1) | Improved solubility and selectivity |
A tandem alkylation-cyclization sequence using 3-bromo-2-(bromomethyl)-1-propene (10) as a bis-electrophile enables efficient assembly of the 5-azaspiro[2.4]heptane core. The process begins with mono-alkylation of the glycine imine (7) to form intermediate 11, which spontaneously undergoes intramolecular N-alkylation to yield tert-butyl (S)-4-methyleneprolinate (12) – a direct precursor to the target spirocycle. Key optimizations include:
graph LRA[Imine 7] --> B[Alkylation with 10]B --> C[Mono-alkylated Intermediate 11]C --> D[Intramolecular Cyclization]D --> E[(S)-4-Methyleneproline Ester 12]
Conversion of the exocyclic methylene group in 12 to the cyclopropyl ring of the target molecule employs a dibromocarbene addition/debromination sequence. Critical findings include:
Table 2: Debromination Methods Comparison
Method | Conditions | Yield | Advantages/Limitations |
---|---|---|---|
Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOAc, RT | 83% | Stereoretentive; scalable |
Radical Reduction | TTMSS, AIBN, Toluene, 80°C | 53% | Air-sensitive reagents; lower yield |
Zinc/Acetic Acid | Zn dust, HOAc, EtOH | 68%* | *Reported in patents but lower selectivity |
The synthesis necessitates orthogonal protection of the amino and carboxyl functions:
Table 3: Protecting Group Stability Profile
Protecting Group | Stable Towards | Cleavage Conditions | Role in Synthesis |
---|---|---|---|
Boc (N) | Base, nucleophiles, H₂ | TFA, HCl (anhydrous) | Permanent protection for spiro N |
Cbz (N) | Mild acids/bases | H₂/Pd-C | N-protection in final compound |
tert-Butyl (O) | Radicals, weak bases | LiOH, TFA | Carboxyl protection during cyclopropanation |
Diphenylmethylene (N) | Anhydrous bases | pH < 3 aqueous | Temporary activation for alkylation |
The target compound’s role as a key intermediate in ledipasvir (HCV NS5A inhibitor) manufacturing imposes stringent requirements on purity, cost, and scalability:
Table 4: Industrial Process Cost Analysis
Cost Factor | Impact Level | Mitigation Strategy |
---|---|---|
Chiral PTC Catalyst | High | Immobilization/recycling (patent focus) |
Dibromocarbene Reagents | High | Bulk sodium tribromoacetate sourcing |
Pd-Catalyst Loading | Moderate | Continuous H₂ systems; Ag scavengers |
Cryogenic Conditions | Moderate | Optimized heat transfer in PTC reactors |
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: